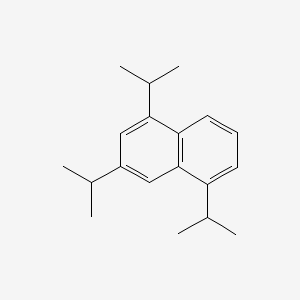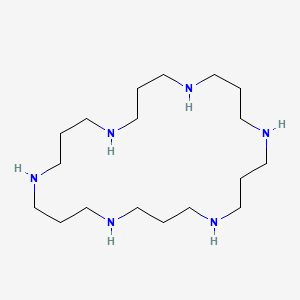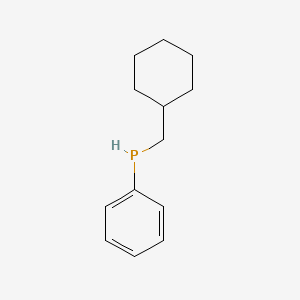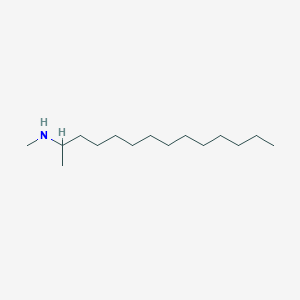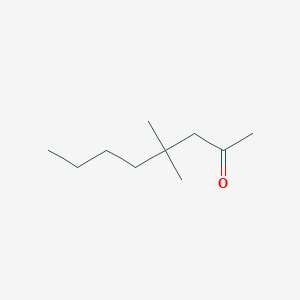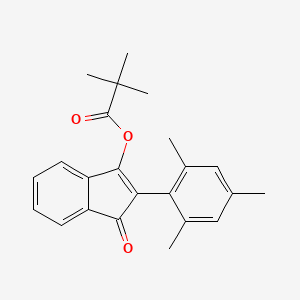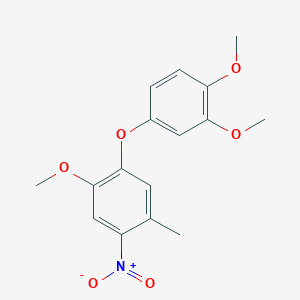
1-(3,4-Dimethoxyphenoxy)-2-methoxy-5-methyl-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxyphenoxy)-2-methoxy-5-methyl-4-nitrobenzene is an organic compound with a complex structure that includes multiple functional groups such as methoxy, phenoxy, and nitro groups
Métodos De Preparación
The synthesis of 1-(3,4-Dimethoxyphenoxy)-2-methoxy-5-methyl-4-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Group: The initial step involves the reaction of 3,4-dimethoxyphenol with an appropriate halogenated compound to form the phenoxy group.
Methoxylation: The methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
1-(3,4-Dimethoxyphenoxy)-2-methoxy-5-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group.
Substitution: The methoxy and phenoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethoxyphenoxy)-2-methoxy-5-methyl-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethoxyphenoxy)-2-methoxy-5-methyl-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and phenoxy groups may also play a role in modulating the compound’s activity by affecting its binding to target molecules.
Comparación Con Compuestos Similares
1-(3,4-Dimethoxyphenoxy)-2-methoxy-5-methyl-4-nitrobenzene can be compared with similar compounds such as:
3,4-Dimethoxyphenethylamine: This compound has similar methoxy groups but lacks the nitro and phenoxy groups, leading to different chemical and biological properties.
2-(3,4-Dimethoxyphenoxy)acetic Acid: This compound has a carboxylic acid group instead of the nitro group, resulting in different reactivity and applications.
3-(3,4-Dimethoxyphenyl)propionic Acid: This compound has a propionic acid group and is used in different industrial applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.
Propiedades
Número CAS |
38314-81-7 |
|---|---|
Fórmula molecular |
C16H17NO6 |
Peso molecular |
319.31 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenoxy)-2-methoxy-5-methyl-4-nitrobenzene |
InChI |
InChI=1S/C16H17NO6/c1-10-7-16(15(22-4)9-12(10)17(18)19)23-11-5-6-13(20-2)14(8-11)21-3/h5-9H,1-4H3 |
Clave InChI |
KYULMJHUGKIQLS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)




![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)
